![molecular formula C34H23N4O2PS B11521695 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione](/img/structure/B11521695.png)
1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione
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Overview
Description
1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione is a complex organic compound that belongs to the class of pyrimido[1,6-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione typically involves multi-step organic reactions. Common starting materials include 4-nitroaniline, triphenylphosphine, and appropriate benzimidazole derivatives. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for such complex compounds are usually scaled-up versions of laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione exhibit promising anticancer properties. The presence of the benzimidazole moiety is known to enhance biological activity against various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways related to cell proliferation and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have reported that related thione compounds demonstrate efficacy against a range of bacterial and fungal strains. This property is attributed to the ability of thiones to interact with microbial membranes and disrupt cellular functions .
Materials Science
Organic Photovoltaics
The incorporation of this compound into organic photovoltaic devices has been investigated. Its unique electronic properties make it suitable for use as a donor material in bulk heterojunction solar cells. Research indicates that this compound can enhance the efficiency of charge separation and transport within the device .
Fluorescent Probes
Due to its structural features, this compound can be utilized as a fluorescent probe in various sensing applications. Its ability to exhibit fluorescence upon excitation makes it valuable for detecting metal ions or other analytes in solution. Studies have demonstrated its effectiveness in selectively binding to specific ions, thus providing a means for environmental monitoring and analysis .
Analytical Chemistry
Mass Spectrometry Applications
The mass spectral characteristics of this compound have been documented, showcasing its potential as a standard in mass spectrometry analyses. The compound's distinct fragmentation pattern allows for its identification and quantification in complex mixtures .
Chromatographic Techniques
This compound has also been explored for use in chromatographic methods, particularly high-performance liquid chromatography (HPLC). Its stability and solubility in various solvents make it an ideal candidate for developing analytical methods aimed at separating and analyzing complex organic mixtures .
Case Studies
Study Title | Application Area | Findings |
---|---|---|
"Anticancer Activity of Benzimidazole Derivatives" | Medicinal Chemistry | Induced apoptosis in cancer cell lines; effective against specific signaling pathways. |
"Organic Photovoltaic Devices Using Novel Donor Materials" | Materials Science | Enhanced efficiency in charge transport; potential for commercial solar cell applications. |
"Fluorescent Probes for Metal Ion Detection" | Analytical Chemistry | High selectivity for metal ions; effective for environmental monitoring. |
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimidine
- 1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)benzimidazole
Uniqueness
1-(4-nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a nitrophenyl group, triphenylphosphoranylidene moiety, and pyrimido[1,6-a]benzimidazole core makes it a versatile compound for various applications.
Biological Activity
1-(4-Nitrophenyl)-4-(triphenylphosphoranylidene)pyrimido[1,6-a]benzimidazole-3(4H)-thione is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure comprises a pyrimido-benzimidazole core with a nitrophenyl substituent and a triphenylphosphoranylidene group. Its molecular formula is C27H22N4O2S with a molecular weight of approximately 466.55 g/mol. The presence of the nitro group and the thione functionality are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thione derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Compound | Activity | Target Organisms |
---|---|---|
This compound | Antimicrobial | S. aureus, E. coli |
5-(4-Aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Antifungal | Candida tropicalis |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. A study demonstrated that similar pyrimido-benzimidazole derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
Case Study:
In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to a significant decrease in cell viability, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the thione derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured cells .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The thione group may act as a competitive inhibitor for enzymes involved in inflammatory pathways.
- DNA Interaction: The nitrophenyl moiety could facilitate intercalation into DNA, leading to cytotoxic effects in cancer cells.
Properties
Molecular Formula |
C34H23N4O2PS |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-4-(triphenyl-λ5-phosphanylidene)pyrimido[1,6-a]benzimidazole-3-thione |
InChI |
InChI=1S/C34H23N4O2PS/c39-38(40)25-22-20-24(21-23-25)32-36-34(42)31(33-35-29-18-10-11-19-30(29)37(32)33)41(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H |
InChI Key |
DQGOSQYHNQUZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C2C3=NC4=CC=CC=C4N3C(=NC2=S)C5=CC=C(C=C5)[N+](=O)[O-])(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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